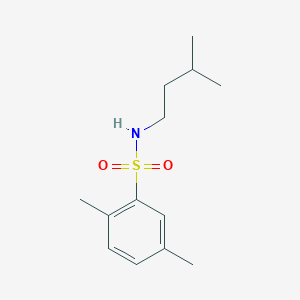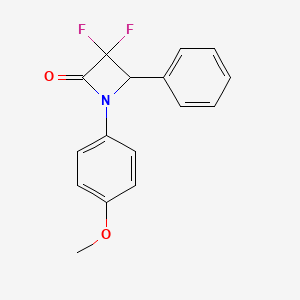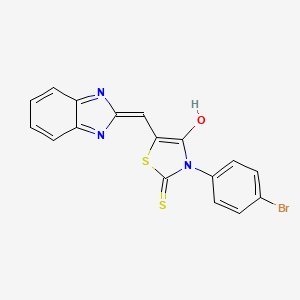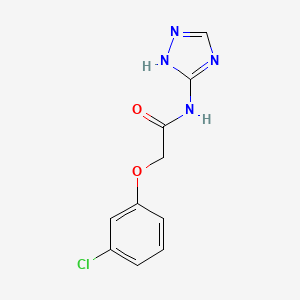
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibiotics. This compound features a benzene ring substituted with two methyl groups and a sulfonamide group attached to a 3-methylbutyl chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide typically involves the sulfonation of 2,5-dimethylbenzene followed by the introduction of the 3-methylbutylamine group. The reaction conditions often include the use of a sulfonating agent such as chlorosulfonic acid or sulfur trioxide in the presence of a solvent like dichloromethane. The resulting sulfonyl chloride intermediate is then reacted with 3-methylbutylamine under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen, where the 3-methylbutyl group can be replaced with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of new sulfonamide derivatives with different alkyl or aryl groups.
Applications De Recherche Scientifique
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other sulfonamide derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its antibacterial properties and potential use in developing new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides typically act as competitive inhibitors of the enzyme dihydropteroate synthetase, which is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, thereby inhibiting bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulfonamide with a similar mechanism of action but different structural features.
Sulfamethoxazole: Another sulfonamide antibiotic with a broader spectrum of activity.
Sulfadiazine: Used in combination with other drugs for the treatment of specific infections.
Uniqueness
2,5-dimethyl-N-(3-methylbutyl)benzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring and the presence of the 3-methylbutyl group
Propriétés
Formule moléculaire |
C13H21NO2S |
|---|---|
Poids moléculaire |
255.38 g/mol |
Nom IUPAC |
2,5-dimethyl-N-(3-methylbutyl)benzenesulfonamide |
InChI |
InChI=1S/C13H21NO2S/c1-10(2)7-8-14-17(15,16)13-9-11(3)5-6-12(13)4/h5-6,9-10,14H,7-8H2,1-4H3 |
Clé InChI |
VYHUVYHAEQITQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(3-Chloro-4-methylphenyl)piperazinyl]-3-(4-phenylphenoxy)propan-2-ol](/img/structure/B12118485.png)



![3-Phenylbenzo[c]isoxazol-5-yl 1,2,3,4-tetrahydroquinolyl ketone](/img/structure/B12118514.png)








![4-amino-3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazole-5-carboxamide](/img/structure/B12118559.png)
